
Neochamaejasmin B
Overview
Description
Neochamaejasmin B (NCB) is a biflavonoid compound primarily isolated from Stellera chamaejasme L., a plant traditionally used in Chinese medicine for its antiproliferative and insecticidal properties . Structurally, it consists of three flavanone units linked via C-3 and C-3' positions, as confirmed by NMR and HMBC spectroscopy. Its molecular formula is C₃₀H₂₂O₁₀, with a molecular weight of 542.5 g/mol . NCB is characterized by para-oxygenated B rings and 5,7-dioxygenated A rings, distinguishing it from monomeric flavonoids . It is a marker compound for S. chamaejasme, aiding in taxonomic identification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neochamaejasmin B can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the coupling of two flavonoid units through a C-3/C-3" linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the biflavonoid structure .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the dried roots of Stellera chamaejasme L. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .
Chemical Reactions Analysis
Types of Reactions: Neochamaejasmin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anticancer Activity
Mechanisms of Action:
NCB exhibits potent anticancer properties through several mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that NCB can inhibit the growth of various human solid tumor cells, demonstrating significant cytotoxic effects.
- In Vitro Studies:
- NCB was tested on human lung cancer cell lines, such as A549 and NCI-H157, revealing IC50 values of 1.08 μmol/L and 18.50 μg/mL, respectively. These values indicate a strong anti-proliferative effect compared to normal cells, suggesting selective cytotoxicity towards cancerous cells .
- The compound induced apoptosis via the caspase pathway, specifically increasing the activity of caspases-3 and -10 in treated cells .
Case Study:
A study published in Nature demonstrated that both NCB and its derivative chamaejasmenin B triggered G0/G1 phase arrest in A549 cells, leading to increased expression of the DNA damage marker γ-H2AX . This indicates that NCB not only inhibits cell proliferation but also causes DNA damage, which is a critical factor in cancer therapy.
Insecticidal Properties
Mechanism of Action:
NCB has been observed to affect insect neuronal cells, specifically in the pest species Helicoverpa zea. Its cytotoxic effects were evaluated using AW1 neuronal cell lines derived from this species.
- In Vitro Studies:
Data Table: Insecticidal Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
AW1 (Helicoverpa zea) | Dose-dependent | Induction of apoptosis via caspases |
Potential for Multidrug Resistance (MDR) Treatment
Mechanism of Action:
NCB has been investigated for its potential to overcome multidrug resistance in cancer therapy. Research indicates that it may enhance the efficacy of conventional chemotherapy agents by inhibiting P-glycoprotein activity.
Mechanism of Action
Neochamaejasmin B exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells through a caspase-10-dependent pathway, involving mitochondrial dysfunction and activation of apoptotic proteins such as Bax and caspase-3.
Inhibition of P-Glycoprotein: this compound inhibits the efflux function of P-glycoprotein, enhancing the intracellular accumulation of chemotherapeutic agents and potentially overcoming drug resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Neochamaejasmin A
- Structure: A biflavonoid with two flavanone units, lacking the third unit present in NCB .
- Bioactivity : Exhibits anti-cancer effects by inhibiting glycolysis (GLUT1, HK2) and lipase activity (% inhibition: 61.8%) . NCB, however, shows broader pesticidal activity and stronger nematicidal effects .
- Toxicity : NCB’s toxicity is reduced when processed with milk, similar to Neochamaejasmin A .
Chamaejasmenin B
- Structure: A biflavonoid with a distinct linkage pattern (C-6/C-6') compared to NCB’s C-3/C-3' bonds .
- Bioactivity : Chamaejasmenin B has superior anti-cancer potency (IC₅₀: 1.08–10.8 µM) compared to NCB (IC₅₀: 3.07–15.97 µM). Both induce apoptosis via caspase-3 activation and DNA damage (γ-H2AX expression) but differ in ROS dependency .
Isochamaejasmin (ICM)
- Structure : A positional isomer of NCB with altered hydroxyl group arrangements .
- Bioactivity : ICM induces mitochondrial dysfunction and ROS-mediated apoptosis in insect cells, whereas NCB triggers caspase-10-dependent apoptosis without ROS involvement .
3,3'-Biflavanones
- Structure: Lack the third flavanone unit present in NCB .
- Bioactivity : Show moderate antiproliferative effects but lack NCB’s dual pesticidal and anti-cancer applications .
Functional Comparison with Non-Flavonoid Compounds
Genistein (Isoflavone)
- Bioactivity: Inhibits glycolysis (GLUT1, HK2) and inflammation, similar to NCB’s anti-cancer effects. However, NCB’s biflavonoid structure enhances DNA damage efficacy (γ-H2AX expression) .
Dauricine (Alkaloid)
- Bioactivity : Targets glycolysis (HK2, PKM2) and sensitizes cancer cells to chemotherapy, akin to NCB’s anti-proliferative effects. NCB uniquely inhibits P-glycoprotein, overcoming drug resistance .
Bioactivity Data Tables
Table 1: Anti-Cancer Activity of Flavonoids
Compound | IC₅₀ (µM) Range | Key Targets | Apoptosis Pathway |
---|---|---|---|
Neochamaejasmin B | 3.07–15.97 | Caspase-10, γ-H2AX | Caspase-10-dependent |
Chamaejasmenin B | 1.08–10.8 | Caspase-3, PARP | ROS-independent |
Neochamaejasmin A | N/A | GLUT1, HK2 | Glycolysis inhibition |
Table 2: Pesticidal/Nematicidal Activity
Compound | Target Organism | LC₅₀/EC₅₀ | Mechanism |
---|---|---|---|
This compound | Helicoverpa zea | Dose-dependent | Caspase-10 activation |
This compound | Bursaphelenchus spp. | >50% mortality | Direct cytotoxicity |
Isochamaejasmin | Helicoverpa zea | N/A | Mitochondrial apoptosis |
Biological Activity
Neochamaejasmin B (NCB) is a biflavonoid compound primarily extracted from the roots of Stellera chamaejasme, a perennial herb known for its diverse pharmacological properties. This article explores the biological activity of NCB, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as biflavonoids, which are characterized by two flavonoid units. The structural complexity of NCB contributes to its biological activities, including antioxidant and anticancer properties.
-
Inhibition of Drug Transport Proteins :
NCB has been identified as an inhibitor of the multidrug resistance proteins MRP2 and BCRP. In studies involving Madin-Darby canine kidney (MDCK) cells, NCB significantly enhanced the cellular accumulation of chamaechromone by inhibiting these efflux transporters, leading to increased bioavailability in vivo . -
Induction of Apoptosis :
Research indicates that NCB induces apoptosis in various cell types through caspase-dependent pathways. In insect neuronal cells (AW1), NCB triggered apoptosis characterized by increased caspase-3 and caspase-10 activity, demonstrating its potential neurotoxic effects . -
Cell Cycle Arrest :
NCB has been shown to induce G0/G1 phase arrest in cancer cells, which is a critical mechanism in inhibiting tumor growth. This was observed in studies where NCB treatment led to alterations in cell cycle regulators such as p21 and cyclin E .
Biological Activity Against Cancer
Numerous studies have evaluated the anticancer effects of NCB:
- Cell Lines Tested : NCB exhibits cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values ranged from 1.08 to 10.8 μmol/L, indicating potent anti-proliferative effects .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and DNA damage. Treatment with NCB resulted in increased levels of γ-H2AX, a marker for DNA damage, and significant morphological changes indicative of apoptosis .
Case Study 1: Hepatocellular Carcinoma
A study demonstrated that NCB inhibited the proliferation of HepG2 cells in a dose-dependent manner. Flow cytometry analysis revealed a significant increase in apoptotic rates among treated cells, with notable changes in key apoptotic markers such as Bax and cleaved caspase-3 .
Case Study 2: Insect Neuronal Cells
In another investigation focusing on non-human models, NCB was applied to Helicoverpa zea neuronal cells (AW1). The results indicated a dose-dependent cytotoxic effect leading to apoptosis, confirming its potential as a neurotoxic agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Neochamaejasmin B from natural sources?
this compound is typically isolated using column chromatography followed by preparative HPLC. For example, in studies on Stellera chamaejasme, researchers employed silica gel chromatography with gradient elution (hexane:ethyl acetate) and confirmed purity via TLC and HPLC . Spectroscopic techniques like NMR and MS are critical for structural validation . Ensure solvent systems are optimized to separate biflavonoids, as co-elution with structurally similar compounds (e.g., isochamaejasmin) is common.
Q. How can researchers validate the structural identity of this compound?
Combine 1D/2D NMR (e.g., , , HSQC, HMBC) to assign proton and carbon signals, particularly focusing on biflavonoid-specific couplings (e.g., interflavonoid linkages). Mass spectrometry (HR-ESI-MS) should confirm the molecular formula (e.g., ) . Cross-reference data with published spectra and use X-ray crystallography if crystalline forms are obtainable .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Antifungal activity is commonly assessed via mycelial growth inhibition and spore germination assays. For Phytophthora infestans, EC values are determined using dose-response curves (e.g., 44.9 μg/mL for spore germination inhibition) . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should parallel bioactivity tests to assess selectivity.
Advanced Research Questions
Q. How can researchers optimize the synthesis or semi-synthesis of this compound for structure-activity relationship (SAR) studies?
Employ retrosynthetic analysis to identify key intermediates, such as flavone monomers. Use regioselective coupling reactions (e.g., oxidative coupling) under controlled pH and temperature. Purification challenges due to stereoisomerism require chiral HPLC or enzymatic resolution . Computational tools (e.g., DFT for transition-state modeling) can guide reaction optimization .
Q. What strategies address contradictions in reported bioactivity data for this compound across studies?
Systematic replication under standardized conditions (e.g., consistent fungal strains, culture media) is essential. Compare methodologies for compound purity (e.g., HPLC thresholds ≥95%), solvent effects, and assay endpoints. Meta-analyses of EC values should account for inter-lab variability .
Q. How can the mechanism of action of this compound be elucidated at the molecular level?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways in pathogens. Molecular docking studies against Phytophthora infestans enzymes (e.g., cellulose-binding proteins) can predict binding sites. Validate hypotheses via CRISPR-Cas9 knockouts or overexpression assays .
Q. What experimental designs are suitable for assessing this compound’s synergism with existing antifungal agents?
Use checkerboard microdilution assays to calculate fractional inhibitory concentration indices (FICI). For in vivo validation, employ plant infection models (e.g., tomato blight) with combinatorial treatments. Statistical analysis (e.g., ANOVA with post-hoc tests) must control for confounding variables like host immune responses .
Q. Methodological Considerations
- Data Reproducibility : Document solvent batches, equipment calibration, and biological material sources (e.g., fungal strain repositories) to ensure reproducibility .
- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in bioactivity data .
- Ethical Reporting : Adhere to CONSORT or STROBE guidelines for preclinical studies, including raw data deposition in public repositories .
Properties
IUPAC Name |
(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-JQYHKRKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316323 | |
Record name | Neochamaejasmin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90411-12-4 | |
Record name | Neochamaejasmin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90411-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neochamaejasmin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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